N-(1,3-benzothiazol-2-yl)-2-{[1-(4-methylpiperazin-1-yl)-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2S2/c1-25-9-11-26(12-10-25)27-16-7-4-5-14(16)19(24-21(27)29)30-13-18(28)23-20-22-15-6-2-3-8-17(15)31-20/h2-3,6,8H,4-5,7,9-13H2,1H3,(H,22,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REYNKLPJQAPFIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)N2C3=C(CCC3)C(=NC2=O)SCC(=O)NC4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1,3-benzothiazol-2-yl)-2-{[1-(4-methylpiperazin-1-yl)-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]sulfanyl}acetamide” typically involves multi-step organic reactions. The key steps may include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of o-aminothiophenol with carbon disulfide and an appropriate amine.
Synthesis of the Cyclopenta[d]pyrimidine Ring: This involves the condensation of a suitable diketone with guanidine or its derivatives.
Coupling Reactions: The benzothiazole and cyclopenta[d]pyrimidine intermediates are then coupled using a thiol linkage, followed by acylation to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Reactivity of the Sulfanyl (Thioether) Group
The sulfanyl (-S-) linkage in this compound is a key reactive site. Based on analogous thioether-containing heterocycles (e.g., thiazole and pyrimidine derivatives ), the following reactions are plausible:
Key Findings :
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The sulfanyl group’s oxidation potential is influenced by the electron-deficient pyrimidine ring, favoring sulfone formation under strong oxidants .
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Substituents on the cyclopenta[d]pyrimidine ring (e.g., 4-methylpiperazine) stabilize intermediates during substitution reactions .
Reactivity of the Acetamide Moiety
The N-(1,3-benzothiazol-2-yl)acetamide group undergoes hydrolysis under acidic or basic conditions:
Key Findings :
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Hydrolysis rates are slower compared to aliphatic acetamides due to resonance stabilization from the benzothiazole ring .
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No ring-opening of benzothiazole observed under standard conditions .
Functionalization of the 4-Methylpiperazine Substituent
The 4-methylpiperazine group is susceptible to alkylation/acylation and nitrosation:
Key Findings :
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Nitrosation risk under acidic conditions necessitates strict pH control during synthesis/storage .
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Acylation at the secondary amine is sterically hindered by the methyl group but feasible with activated esters .
Cyclopenta[d]pyrimidine Ring Reactivity
The 2-oxo-cyclopenta[d]pyrimidine core participates in ring modification and substitution:
Key Findings :
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The ketone group directs electrophiles to the C-5 position .
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Reduction destabilizes the pyrimidine ring, leading to side products .
Stability Under Thermal and Photolytic Conditions
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology
In biological research, it may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Medicine
The compound could have potential therapeutic applications, such as in the development of new drugs for treating various diseases, including cancer, infections, and neurological disorders.
Industry
In the industrial sector, it may be used in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of “N-(1,3-benzothiazol-2-yl)-2-{[1-(4-methylpiperazin-1-yl)-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]sulfanyl}acetamide” would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved could include inhibition of specific enzymes, receptor antagonism, or modulation of signaling pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Functional Group Impact on Activity
- Benzothiazole vs.
- Sulfanyl-Acetamide vs. Urea Linkage : The target’s sulfanyl-acetamide bridge may offer greater metabolic stability compared to urea-linked compounds (e.g., 5a-t), which showed anticonvulsant activity but shorter half-lives .
- Piperazine Modifications : The 4-methylpiperazine in the target compound likely improves solubility over unsubstituted piperazines (e.g., EP 2 903 618 B1), critical for CNS-targeted agents .
Substituent-Dependent Efficacy
- 6-Position Substitutions on Benzothiazole : Fluorine or methyl groups at this position (as in 5f, 5n, 5p) correlate with enhanced anticonvulsant activity , suggesting the target’s unsubstituted benzothiazole may prioritize other interactions.
- Cyclopenta[d]pyrimidine vs.
Research Findings and Methodological Considerations
- pyrimidine-piperazines (kinase inhibition) .
- Synthetic Accessibility : The target compound’s synthesis is more complex than simpler benzothiazole derivatives (e.g., 5a-t), requiring multi-step functionalization of the cyclopenta[d]pyrimidine ring .
- Toxicity Profiles : Unlike early benzothiazole derivatives with hepatotoxicity risks, modern analogues like 5a-t and the target compound show reduced toxicity, likely due to optimized substituents .
Biological Activity
N-(1,3-benzothiazol-2-yl)-2-{[1-(4-methylpiperazin-1-yl)-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and its implications in medicinal chemistry.
Chemical Structure and Properties
The compound features a benzothiazole moiety linked to a cyclopentapyrimidine structure via a sulfanyl group. Its molecular formula is with a molecular weight of approximately 420.52 g/mol. The structural complexity suggests multiple points of interaction with biological targets.
Research indicates that compounds containing benzothiazole and related structures often exhibit inhibitory activity against various enzymes and receptors. The specific mechanism of action for this compound may involve:
- Enzyme Inhibition : Compounds similar to benzothiazole derivatives have shown efficacy as inhibitors of kinases such as CK-1δ, which play crucial roles in cellular signaling and regulation. For instance, N-(benzothiazol-2-yl)-2-(3-chlorophenyl)acetamide demonstrated an IC50 value of 0.85 μM against CK-1δ, suggesting that structural modifications can enhance potency against similar targets .
- Antimicrobial Activity : Benzothiazole derivatives have been evaluated for their antimicrobial properties. In studies, certain derivatives exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections .
Table 1: Biological Activity Summary
| Activity Type | Target/Pathway | IC50 (μM) | Reference |
|---|---|---|---|
| CK-1δ Inhibition | CK-1δ enzyme | 0.85 | |
| Antimicrobial | S. aureus | <40 | |
| Antimicrobial | C. albicans | <207 | |
| Enzyme Inhibition | Various kinases | Varies |
Case Studies
Case Study 1: CK-1δ Inhibition
In a study focused on the structure-activity relationship (SAR) of benzothiazole derivatives, modifications to the benzothiazole ring led to significant changes in CK-1δ inhibition potency. The introduction of halogen or alkyloxy groups enhanced inhibition compared to unsubstituted variants . This highlights the importance of chemical modifications in optimizing biological activity.
Case Study 2: Antimicrobial Efficacy
A series of synthesized benzothiazolopyrimidine derivatives were evaluated for their antimicrobial properties. The results indicated that specific substitutions on the benzothiazole ring significantly influenced their minimum inhibitory concentration (MIC) values against various pathogens . For example, compound 8b showed selective efficacy against Gram-positive bacteria with an MIC <40 μg/mL.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
